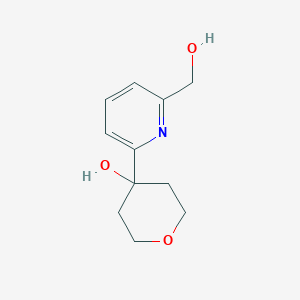
1,4-Diethynyl-2,5-bis(octyloxy)benzene
Descripción general
Descripción
1,4-Diethynyl-2,5-bis(octyloxy)benzene is a chemical compound with the molecular formula C26H38O2 . It has a molecular weight of 382.59 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1,4-Diethynyl-2,5-bis(octyloxy)benzene involves the use of a cross-linking reagent during Pd-catalyzed cross-coupling . Protodesilylation of 2,5-Diethoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene results in 2,5-Diethoxy-1,4-diethynylbenzene, which is an analogue of 1,4-Diethynyl-2,5-bis(octyloxy)benzene .Molecular Structure Analysis
The molecular structure of 1,4-Diethynyl-2,5-bis(octyloxy)benzene is characterized by the presence of two ethynyl groups and two octyloxy groups attached to a benzene ring . The InChI code for the compound is 1S/C26H38O2/c1-5-9-11-13-15-17-19-27-25-21-24(8-4)26(22-23(25)7-3)28-20-18-16-14-12-10-6-2/h3-4,21-22H,5-6,9-20H2,1-2H3 .Chemical Reactions Analysis
The compound is used in the preparation of oligo(phenyleneethynylene)s via Pd/Cu-catalysed cross-coupling .Physical And Chemical Properties Analysis
The compound has a molecular weight of 382.6 g/mol . It has a high XLogP3-AA value of 9.2, indicating its lipophilic nature . The compound has no hydrogen bond donors and has two hydrogen bond acceptors . It has a rotatable bond count of 18 . The compound has a topological polar surface area of 18.5 Ų .Aplicaciones Científicas De Investigación
Organic Synthesis
“1,4-Diethynyl-2,5-bis(octyloxy)benzene” is used in organic synthesis reactions . It’s a key compound in the synthesis of hyper branched poly (p-phenylene ethynylenes) .
Cross-linking Reagent
This compound is used as a cross-linking reagent during Pd-catalyzed cross-coupling . It’s particularly used in the cross-coupling of 2,5-diiodo-4-[(2-ethylhexyl)oxy]methoxybenzene and 1,4-diethynyl-2,5-bis(octyloxy)benzene .
Covalent Organic Frameworks (COFs)
“1,4-Diethynyl-2,5-bis(octyloxy)benzene” is used in the development of 2d-Alkyne Organic COFs . COFs are a class of porous polymers that offer a wide range of applications due to their high surface area, tunable pore size, and adjustable functionality .
Drug Delivery Systems
This compound is used in the development of drug delivery systems . It’s used in the fabrication of nanoparticles for drug delivery .
Fluorescent Probes
The compound is used in the creation of fluorescent probes . Studies on MCF-7 breast cancer cell imaging revealed that the nanoparticles fabricated from the conjugated polymers could serve as promising fluorescent probes with low cytotoxicity and high photostability .
Material Science
“1,4-Diethynyl-2,5-bis(octyloxy)benzene” is used in material science, particularly in the development of new materials with unique properties .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis ofconjugated polymers , suggesting that its targets could be related to polymer structures or processes.
Mode of Action
1,4-Diethynyl-2,5-bis(octyloxy)benzene interacts with its targets through polymerization reactions . Specifically, it can participate in Sonogashira coupling reactions , a type of cross-coupling reaction used to create carbon-carbon bonds . This interaction leads to the formation of conjugated polymers, which have alternating single and double bonds and exhibit unique electronic properties.
Pharmacokinetics
Given its molecular weight of382.59 , it is likely to have specific pharmacokinetic properties that affect its bioavailability
Result of Action
The primary result of 1,4-Diethynyl-2,5-bis(octyloxy)benzene’s action is the formation of conjugated polymers . These polymers have unique electronic properties and can be used in various applications, including the development of optoelectronic devices .
Action Environment
The action of 1,4-Diethynyl-2,5-bis(octyloxy)benzene can be influenced by various environmental factors. For instance, the efficiency of the Sonogashira coupling reaction can be affected by the temperature and the presence of a catalyst . Additionally, the compound should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
1,4-diethynyl-2,5-dioctoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-5-9-11-13-15-17-19-27-25-21-24(8-4)26(22-23(25)7-3)28-20-18-16-14-12-10-6-2/h3-4,21-22H,5-6,9-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQSWUKTVHNQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCC)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,4-Diethynyl-2,5-bis(octyloxy)benzene in conjugated polymer synthesis?
A1: 1,4-Diethynyl-2,5-bis(octyloxy)benzene acts as a monomer in the synthesis of conjugated polymers, typically through Sonogashira coupling reactions [, , , , , , ]. The two ethynyl groups (-C≡CH) at each end of the molecule allow it to react with other monomers, forming the repeating units that make up the polymer backbone.
Q2: How does the structure of 1,4-Diethynyl-2,5-bis(octyloxy)benzene contribute to the properties of the resulting polymers?
A2: The structure impacts both the electronic properties and solubility of the resulting polymers.
- Electron-donating nature: The central benzene ring with two alkoxy (-OR) substituents acts as an electron-rich (donating) unit in the polymer []. This influences the polymer's electronic band gap and its optical properties, such as absorption and emission wavelengths [, , , ].
- Solubility: The two long octyloxy chains attached to the benzene ring enhance the solubility of the final polymer in organic solvents [, ]. This improved solubility is crucial for solution processing techniques commonly used in device fabrication.
Q3: Can you provide specific examples of how 1,4-Diethynyl-2,5-bis(octyloxy)benzene has been utilized in material science research?
A3: The research papers showcase several applications:
- Near-infrared emissive polymers: Researchers synthesized novel polymers with near-infrared emission properties by copolymerizing 1,4-Diethynyl-2,5-bis(octyloxy)benzene with a boron-containing monomer []. This has potential applications in areas like bioimaging and telecommunications.
- Polymers with Aggregation-Induced Emission (AIE): By incorporating 1,4-Diethynyl-2,5-bis(octyloxy)benzene into polymers with boron ketoiminate units, scientists developed materials exhibiting AIE []. These polymers become highly fluorescent when aggregated, making them suitable for applications like cell imaging and sensing.
- Cross-linked poly(3,4-ethylenedioxythiophene) (PEDOT): 1,4-Diethynyl-2,5-bis(octyloxy)benzene was employed as a cross-linking agent in PEDOT synthesis []. This resulted in enhanced electrical conductivity compared to linear PEDOT, making it promising for applications like organic electronics.
Q4: Are there any challenges associated with using 1,4-Diethynyl-2,5-bis(octyloxy)benzene in polymer synthesis?
A4: While 1,4-Diethynyl-2,5-bis(octyloxy)benzene offers several advantages, some challenges exist:
- Solid-state cross-linking: Polymers containing this monomer with unreacted ethynyl groups might undergo unwanted cross-linking in the solid state, leading to insolubility []. End-capping strategies can be employed to mitigate this issue.
- Control over polymer architecture: Achieving precise control over the polymer architecture (linear vs. branched) can be challenging []. Careful optimization of reaction conditions and monomer ratios is crucial for achieving the desired structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

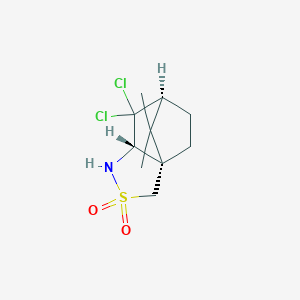

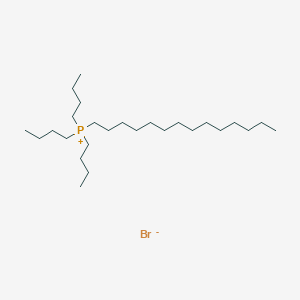
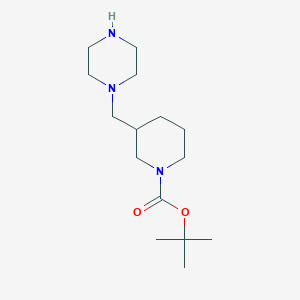
![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)
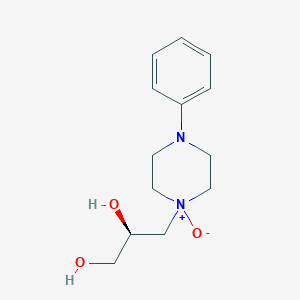
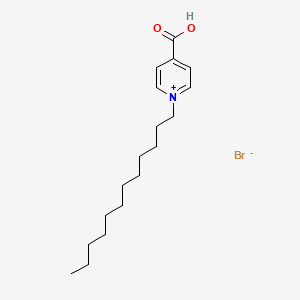

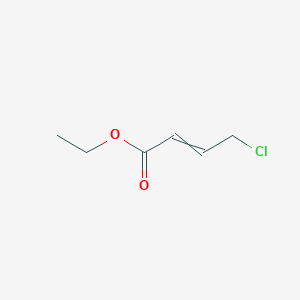


![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]diethylamine](/img/structure/B3322790.png)
